Pyranonigrin S is predominantly isolated from Aspergillus niger, a widely studied filamentous fungus known for its ability to produce a variety of secondary metabolites. The biosynthesis of pyranonigrin S involves complex biochemical pathways that utilize precursors derived from primary metabolism, particularly through polyketide synthase and non-ribosomal peptide synthetase pathways .
Pyranonigrin S is classified as a polyketide compound. Polyketides are a diverse group of natural products synthesized by the repetitive condensation of acetyl and propionyl units, often exhibiting significant biological activity. Pyranonigrins, including Pyranonigrin S, are characterized by their unique structural features that contribute to their functional properties .
The synthesis of Pyranonigrin S can be achieved through both natural extraction from fungal sources and synthetic methods.
The synthesis typically requires precise control over reaction conditions (temperature, solvent choice) to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Pyranonigrin S possesses a distinctive molecular structure characterized by a polyene chain and a tetramic acid core.
Nuclear magnetic resonance spectroscopy provides critical insights into the arrangement of atoms within Pyranonigrin S. For example:
Pyranonigrin S undergoes several chemical reactions that are essential for its biological activity.
The mechanisms underlying these reactions often involve complex interactions with cellular components, including proteins and nucleic acids. Studies employing spectrophotometric methods help elucidate these interactions quantitatively .
The mechanism through which Pyranonigrin S exerts its biological effects involves multiple pathways.
Experimental studies indicate that Pyranonigrin S can modulate gene expression related to oxidative stress response, highlighting its role as a bioactive compound in cellular defense mechanisms .
Understanding the physical and chemical properties of Pyranonigrin S is vital for its application in scientific research.
Pyranonigrin S has several scientific uses due to its unique properties.
Pyranonigrin S belongs to a class of fungal tetramic acid derivatives characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton. Genomic analyses reveal that its biosynthetic gene cluster (BGC) is phylogenetically conserved in Aspergillus section Nigri (e.g., A. niger, A. tubingensis) and Penicillium species (e.g., P. thymicola), with evidence of horizontal gene transfer (HGT) between these genera [1] [2]. The core BGC spans ~10 kb and typically includes:
Aspergillus strains show higher cluster conservation (e.g., 75% identity in pyrA between A. niger and P. thymicola), while Penicillium exhibits greater genetic divergence, suggesting adaptive evolution [1] [6]. Notably, the presence of an inosine-5′-monophosphate dehydrogenase (IMPDH) gene (orf1) adjacent to the BGC confers auto-resistance, mirroring mycophenolic acid biosynthesis [1].
Table 1: Distribution of Pyranonigrin S BGC in Fungal Genera
Genus/Section | Representative Species | BGC Conservation | HGT Evidence |
---|---|---|---|
Aspergillus section Nigri | A. niger, A. tubingensis | High (70-80% identity) | Limited |
Penicillium | P. thymicola, P. citrinum | Moderate (50-60% identity) | Strong |
Aspergillus section Flavi | A. flavus | Absent | Not applicable |
The PKS-NRPS hybrid enzyme PyrA is a 350 kDa multidomain megasynthase that constructs the tetramic acid core of pyranonigrin S through a six-step catalytic process:1. PKS Module Activity:- Ketosynthase (KS): Initiates polyketide chain elongation using acetyl-CoA.- Acyltransferase (AT): Loads malonyl-CoA extender units.- Dehydratase (DH), Enoylreductase (ER), Ketoreductase (KR): Catalyze reductive modifications, yielding a tetraketide chain with mixed methylation (C-MeT domain) [1] [9].2. NRPS Module Capture:- The thioester-tethered polyketide is condensed with glycine (activated by the Adenylation (A) domain), forming an amide bond.3. Tetramic Acid Release:- The Reductase/Dieckmann cyclization (R/DKC) domain releases the product via reductive offloading and intramolecular cyclization, generating the tetramic acid intermediate [1] [8].
Table 2: Domain Architecture of PyrA in Pyranonigrin S Biosynthesis
Domain | Function | Active Site Motif | Product Intermediate |
---|---|---|---|
KS-AT-DH-ER-KR-ACP | Tetraketide chain synthesis | Cys-His-His (KS) | Linear tetraketide |
C-A-T | Glycine incorporation and condensation | Asp-Shi-K (A) | Glycyl-tetraketide adduct |
R/DKC | Reductive release and cyclization | Tyr-Ser-Lys (R) | Tetramic acid (C₁₁H₁₃NO₄) |
Heterologous expression of pyrA in Aspergillus nidulans confirmed its sufficiency for tetramic acid production (MW 193 Da), while full pyr cluster expression yielded pyranonigrin S [1].
Carbon backbone assembly in pyranonigrin S involves four acetate units and one glycine unit, as demonstrated by stable isotope labeling in A. niger NBRC5374 [6] [7]:
Table 3: Carbon Origins in Pyranonigrin S from Isotopic Labeling
Carbon Atom | Precursor | Enrichment (%) | Notes |
---|---|---|---|
C-2 | [1-¹³C]Acetate | 85% | Ketone carbonyl origin |
C-3 | [2-¹³C]Acetate | 78% | Methyl branch position |
C-7a | [1-¹³C]Glycine | 92% | Tetramic acid nitrogen neighbor |
C-1′ | [2-¹³C]Acetate | 80% | Polyketide chain terminus |
These results establish a biosynthetic model where glycine-derived C-7a bridges the tetraketide and amino acid moieties during Dieckmann cyclization [6].
Pyranonigrin S diverges from other pyranonigrins at the post-tetramic acid modification stage. Key cyclization differences include:
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